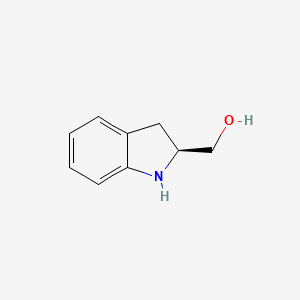

(S)-(+)-2-Indolinemethanol

Descripción

Role of Chiral Molecules in Biological Systems and Drug Development

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. researchfloor.org This intrinsic "handedness" at the molecular level means that enzymes, receptors, and other biological targets are stereoselective, often interacting with only one enantiomer of a chiral drug. researchfloor.orgjuniperpublishers.commdpi.com This specificity dictates the pharmacological and toxicological profile of a drug. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause harmful side effects. mdpi.comnih.gov A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, underscoring the critical need to consider chirality in drug design. lifechemicals.com

The interaction between a chiral drug and its biological target can vary significantly between enantiomers, leading to differences in therapeutic effects and side effects. researchfloor.org Consequently, the development of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. mdpi.com

Importance of Enantiomerically Pure Compounds

The use of enantiomerically pure compounds, which consist of a single enantiomer, is crucial in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential adverse effects. wisdomlib.orgnumberanalytics.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to understand and control the stereochemistry of drug substances early in the development process. nih.gov This has led to a significant trend towards the development of single-enantiomer drugs over racemic mixtures (equal mixtures of both enantiomers). mdpi.comamericanpharmaceuticalreview.com

The synthesis of enantiomerically pure compounds can be challenging and costly, often requiring specialized techniques like asymmetric synthesis or chiral resolution. researchfloor.orgchiralpedia.com Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries to guide the reaction. hilarispublisher.com Chiral resolution involves separating a racemic mixture into its individual enantiomers. Despite the challenges, the demand for enantiopure drugs continues to grow due to their enhanced safety and efficacy profiles. numberanalytics.com

Structure

3D Structure

Propiedades

IUPAC Name |

[(2S)-2,3-dihydro-1H-indol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPOFAKYHPAXNP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426232 | |

| Record name | (S)-(+)-2-Indolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27640-33-1 | |

| Record name | (S)-(+)-2-Indolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Indolinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S + 2 Indolinemethanol and Its Derivatives

Conventional Synthetic Routes to (S)-(+)-2-Indolinemethanol

Traditional approaches to the synthesis of this compound often involve multi-step sequences that may utilize chiral pool starting materials or require classical resolution techniques. These methods, while foundational, have paved the way for more advanced and efficient asymmetric strategies.

Established Multi-step Synthetic Pathways

Multi-step synthetic pathways are fundamental to the production of complex molecules. biorxiv.orgnih.govembopress.org These routes often begin with readily available, simple precursors and sequentially build the target molecule through a series of chemical transformations. biorxiv.org The design of such a pathway considers factors like the number of steps and the cost and availability of starting materials. biorxiv.org For chiral molecules like this compound, a common strategy involves starting with a chiral precursor, a method known as chiral pool synthesis. wikipedia.org This approach leverages the existing stereochemistry of a naturally occurring compound, such as an amino acid or a sugar, to control the stereochemistry of the final product. wikipedia.org

Asymmetric Reduction of Precursor Ketones

A key strategy for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. This transformation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the specific stereoisomer of a drug is often responsible for its therapeutic effect. wikipedia.orgnih.gov The use of chiral catalysts or reagents allows for the selective formation of one enantiomer over the other. wikipedia.org

In the context of synthesizing this compound, this would involve the reduction of a suitable 2-indolinyl ketone precursor. The success of this approach hinges on the choice of the reducing agent and the chiral catalyst, which work in concert to create a chiral environment that favors the formation of the desired (S)-enantiomer.

Enantioselective Synthesis using Chiral Catalysts

Enantioselective synthesis is a powerful approach for producing chiral compounds from achiral or prochiral starting materials. wikipedia.org This is often achieved through the use of chiral catalysts, which can be small organic molecules (organocatalysts), transition metal complexes with chiral ligands, or enzymes (biocatalysts). wikipedia.orgnih.gov These catalysts create a chiral environment that directs the reaction towards the formation of a specific enantiomer, resulting in a product with high enantiomeric excess (ee). nih.gov

The development of novel chiral catalysts is an active area of research, with a continuous search for catalysts that exhibit high efficiency, selectivity, and broad substrate scope. scientificlabs.co.uk For the synthesis of this compound, a variety of chiral catalysts could be employed in different key steps, such as the asymmetric reduction of a ketone or the cyclization of a linear precursor. The choice of catalyst is crucial and depends on the specific reaction being catalyzed.

Advanced and Green Synthesis Approaches for Indoline (B122111) Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced catalytic systems, including the use of transition metals to facilitate novel bond formations under milder conditions.

Metal-Catalyzed Reactions for Indoline Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolines. researchgate.net Metals such as palladium, rhodium, copper, and gold have been shown to catalyze a wide range of reactions that can be used to construct the indoline ring system. researchgate.netthieme-connect.comtandfonline.com These methods often offer advantages over traditional approaches, such as higher efficiency, better functional group tolerance, and the ability to form bonds that are difficult to create using other methods. researchgate.net

A particularly powerful strategy for the synthesis of indolines is the palladium-catalyzed intramolecular C-H amination. organic-chemistry.orgorganic-chemistry.org This reaction involves the formation of a carbon-nitrogen bond through the direct functionalization of a C-H bond, which is an atom-economical and efficient approach. organic-chemistry.org In this method, a suitable amine substrate containing an aryl group is treated with a palladium catalyst, which facilitates the cyclization to form the indoline ring. organic-chemistry.orgorganic-chemistry.org

The use of a directing group, such as a picolinamide (B142947) (PA) group, can help to control the regioselectivity of the C-H activation step, ensuring that the desired indoline is formed. organic-chemistry.orgorganic-chemistry.org This methodology has been shown to be effective for the synthesis of a variety of substituted indolines and has been applied to the synthesis of complex molecules. organic-chemistry.org The reaction conditions are often mild, and the catalyst loadings can be low, making it an attractive method for organic synthesis. organic-chemistry.orgorganic-chemistry.org

| Catalyst System | Directing Group | Key Features |

| Palladium | Picolinamide (PA) | High efficiency, low catalyst loadings, mild operating conditions. organic-chemistry.orgorganic-chemistry.org |

| Rhodium | N-protected amino acid | Provides access to indoline-2-carboxylate-containing dipeptides. rsc.org |

| Cobalt | - | Used in cross-dehydrogenative coupling reactions. mdpi.com |

Lanthanide/B(C6F5)3-Promoted Hydroboration

A notable advancement in the synthesis of indolines involves the hydroboration reduction of indoles using a combination of a lanthanide catalyst and tris(pentafluorophenyl)borane, B(C6F5)3, with pinacolborane (HBpin) as the hydroborating agent. utuvolter.fiacs.orgnih.gov This method provides an efficient route to a variety of nitrogen-containing compounds, including indolines, with moderate to excellent yields. utuvolter.finih.gov

The reaction is promoted by a lanthanide/B(C6F5)3 system, with optimal conditions often involving the use of 10 mol % Y[N(TMS)2]3, 10 mol % B(C6F5)3, and 10 mol % p-trifluoromethylaniline (PTFMA) in toluene (B28343) at 50 °C for 12 hours. organic-chemistry.org The methodology is applicable to a range of indoles and quinolines, accommodating both electron-donating and electron-withdrawing groups. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the formation of an indole-borane intermediate, facilitated by amine additives. This intermediate then undergoes hydroboration with HBpin and in situ-generated BH3 species, followed by protodeborylation to yield the indoline product. utuvolter.fiacs.orgnih.gov The practicality of this method is highlighted by its successful application in large-scale synthesis and the transformation of the products into bioactive compounds. utuvolter.fiacs.orgnih.govorganic-chemistry.org

Table 1: Key Features of Lanthanide/B(C6F5)3-Promoted Hydroboration

| Parameter | Description | Reference |

|---|---|---|

| Catalyst System | Lanthanide complex (e.g., Y[N(TMS)2]3) and B(C6F5)3 | organic-chemistry.org |

| Hydroborating Agent | Pinacolborane (HBpin) | utuvolter.fiacs.orgnih.gov |

| Key Intermediate | Indole-borane complex | utuvolter.fiacs.org |

| Reaction Conditions | Toluene, 50 °C, 12 hours | organic-chemistry.org |

| Yields | Moderate to excellent | utuvolter.finih.gov |

Metal-Free Catalysis in Indoline Synthesis

In response to the need for high-purity compounds, particularly in medicinal chemistry, significant research has focused on developing metal-free synthetic methods for indolines. organic-chemistry.orgnih.gov These approaches avoid the use of potentially toxic and expensive transition-metal catalysts. mdpi.comorganic-chemistry.org

Organocatalysis has emerged as a powerful tool for the synthesis of indoline derivatives, offering a cost-effective, time-efficient, and environmentally friendly alternative to metal-based catalysis. sioc-journal.cn These methods often allow for excellent control of chirality. sioc-journal.cn

One such approach is the atroposelective intramolecular (4 + 2) annulation of enals with ynamides, which provides access to axially chiral 7-aryl indolines with good to excellent enantioselectivities. rsc.org Another example is the one-pot Michael addition of propanal to isatylidene malononitrile (B47326) derivatives, which are generated in situ. rsc.org This reaction, followed by reduction with sodium borohydride (B1222165) (NaBH4), yields 3′-alkyl spiro[2H-pyran-3,4′-indoline] derivatives efficiently under mild conditions. rsc.org Organocatalytic asymmetric reactions of vinylindoles have also been extensively explored, providing access to a wide array of enantioenriched indole (B1671886) derivatives through cycloadditions, addition reactions, and cascade reactions. bohrium.com

The enantioselective reduction of 3H-indoles to optically active indolines can be achieved through Brønsted acid catalyzed transfer hydrogenation. organic-chemistry.orgruepinglab.comnih.gov This metal-free method utilizes a chiral Brønsted acid catalyst and a hydrogen source like Hantzsch dihydropyridine. organic-chemistry.orgruepinglab.com The reaction proceeds under mild conditions with low catalyst loadings, affording high yields and excellent enantioselectivities (up to 97% ee). organic-chemistry.org This approach is applicable to a broad range of 2-aryl-substituted 3H-indoles, tolerating various electronic properties of the substituents. organic-chemistry.orgdicp.ac.cn The mechanism involves the activation of the imine by the chiral Brønsted acid to form a chiral ion pair, followed by hydride transfer from the Hantzsch ester. dicp.ac.cn

Table 2: Enantioselective Brønsted Acid-Catalyzed Hydrogenation of 3H-Indoles

| Catalyst | Hydrogen Source | Key Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid (e.g., BINOL-phosphoric acid derivative) | Hantzsch dihydropyridine | Metal-free, mild conditions, low catalyst loading | Up to 97% | organic-chemistry.orgruepinglab.com |

A novel metal-free electrochemical method has been developed for the intramolecular C(sp2)-H amination of 2-vinyl anilines to synthesize indoline and indole derivatives. researchgate.netacs.orgnih.gov This reaction uses iodine as a mediator and allows for a switchable synthesis. researchgate.netacs.orgnih.gov By controlling the reaction conditions, such as the choice of additives, one can selectively obtain either the indoline or indole product. organic-chemistry.org The optimized conditions for indoline synthesis involve using tetramethylammonium (B1211777) iodide (Me4NI) in a mixture of acetonitrile (B52724) and water with ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6) as an auxiliary electrolyte, providing excellent yields. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through an ionic pathway involving the oxidation of iodide to iodine, followed by nucleophilic addition. organic-chemistry.org

One-Pot and Multi-Component Reactions for Indoline Scaffolds

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular scaffolds like indolines from simple starting materials in a single step. frontiersin.orgderpharmachemica.com These reactions are characterized by their high atom economy, reduced waste, and operational simplicity. frontiersin.orgderpharmachemica.com

Several MCRs have been developed for the synthesis of diverse indoline-containing structures. For instance, a one-pot, three-component reaction of indole, an aldehyde, and an active methylene (B1212753) compound can yield 3-substituted indoles. rsc.org Another example is the Ugi–Pictet–Spengler reaction of indole, a carbonyl compound, isocyanoacetaldehyde dimethyl acetal (B89532), and trimethylsilyl (B98337) azide, which produces tetracyclic tetrazole scaffolds in a one-pot, four-component process. nih.gov The synthesis of optically active tetracyclic indolines bearing four continuous stereocenters has been achieved through a copper(II)-catalyzed three-component reaction of indoles with 2,3-dihydropyran and methylene malonates. frontiersin.orgpreprints.org

Green Chemistry Principles in Indole Derivative Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indole derivatives. tandfonline.comresearchgate.net This includes the use of environmentally benign solvents like water, bio-based solvents, or deep eutectic solvents, as well as energy-efficient techniques such as microwave irradiation. tandfonline.comnumberanalytics.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in various indole syntheses, including Fischer indole synthesis and the synthesis of indolyl-4H-chromene derivatives. tandfonline.comresearchgate.net The use of recyclable catalysts and the optimization of reaction conditions to maximize yield and minimize byproducts are also key aspects of green chemistry in this field. numberanalytics.com One-pot reactions and MCRs are inherently green as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. frontiersin.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. rsc.org This technique utilizes microwave irradiation to heat reaction mixtures, leading to a rapid and uniform temperature increase. The primary benefits include dramatically reduced reaction times, increased product yields, and often, enhanced selectivity. rsc.orgmdpi.com These methods are considered environmentally friendly due to their high energy efficiency and potential to reduce or eliminate the use of hazardous solvents. rsc.orgmdpi.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including indole and indolinone derivatives. nih.govmdpi.com For instance, a series of 2-indolinone-based bis-1,2,3-triazole derivatives were synthesized in excellent yields through a microwave-assisted copper-catalyzed azide-alkyne cycloaddition. nih.gov Similarly, functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been efficiently prepared from anilines via a palladium-catalyzed intramolecular oxidative coupling under microwave conditions. mdpi.com In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. mdpi.commdpi.com The rapid, solvent-free microwave pyrolysis method has also been used to create ultra-small nanocatalysts in a single step, highlighting the versatility of this technology. nih.gov A microwave-assisted procedure has been specifically noted for the synthesis of derivatives from (S)-(+)-indolinemethanol. uu.nl

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

|---|---|---|

| Reaction Time | Significantly reduced (minutes vs. hours) rsc.orgmdpi.com | Often lengthy rsc.org |

| Energy Efficiency | High, due to direct heating of reactants rsc.org | Lower, due to indirect heating of the vessel |

| Yields | Often higher mdpi.com | Variable, can be lower |

| Solvent Use | Reduced or solvent-free conditions are possible mdpi.commdpi.com | Typically requires larger volumes of solvents |

| Environmental Impact | Lower, considered a "green chemistry" approach rsc.org | Higher, due to solvent use and energy consumption |

Ionic Liquids and Water as Solvents

The choice of solvent is critical in chemical synthesis, influencing reaction rates, selectivity, and environmental footprint. Ionic liquids (ILs) and water are increasingly favored as green alternatives to traditional volatile organic compounds (VOCs). researchgate.net

Ionic liquids are organic salts with melting points below 100 °C, often remaining liquid at room temperature. pharmtech.combiotechjournal.in Their key properties include negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.netbiotechjournal.incem.com These characteristics make them attractive for a variety of chemical processes, as they are non-flammable, non-volatile, and often recyclable. biotechjournal.in The polarity and coordinating ability of ILs can be fine-tuned by selecting specific cation and anion combinations, allowing for the optimization of reaction conditions. researchgate.net For example, in nucleophilic substitution reactions, such as the chlorination of alcohols with HCl gas, ionic liquids have been shown to be superior solvents, leading to high yields (>98%) and minimizing byproduct formation. pharmtech.com

Water, while being the most abundant and environmentally benign solvent, has limitations due to its high polarity and limited solubility for nonpolar organic compounds. However, under high temperature and pressure (subcritical or near-supercritical conditions), its properties change significantly. cem.com As temperature and pressure increase, the dielectric constant of water decreases, making it behave more like a nonpolar organic solvent and increasing its ability to dissolve organic compounds. cem.com These conditions, achievable with microwave heating, can be advantageous for organic synthesis in aqueous media. cem.com

| Property | Ionic Liquids (ILs) | Water (Standard Conditions) | Water (Subcritical) |

|---|---|---|---|

| Volatility | Negligible / Non-volatile biotechjournal.in | Volatile | Contained under pressure cem.com |

| Polarity | Tunable, generally polar researchgate.netcem.com | Very high | Reduced, almost nonpolar cem.com |

| Thermal Stability | High (often > 400 °C) biotechjournal.in | Boils at 100 °C (at 1 atm) | High (up to 374 °C) cem.com |

| Solubility of Organics | Good for many organic compounds cem.com | Generally poor for nonpolar compounds | Increased for organic compounds cem.com |

| Recyclability | Often recyclable biotechjournal.in | Recyclable | Recyclable |

Nanocatalysis and Solvent-Free Reactions

Nanocatalysis and solvent-free reaction conditions represent two key strategies in green chemistry aimed at improving reaction efficiency and sustainability. Nanocatalysts, which are catalytic materials with particle sizes in the nanometer range, offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and selectivity.

Magnetic nanocatalysts, such as those based on iron oxide (Fe3O4), are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. semanticscholar.org These catalysts have been successfully employed in various multicomponent reactions to synthesize heterocyclic compounds. semanticscholar.org For example, Fe3O4 nanoparticles have been used to catalyze the synthesis of α-aminophosphonates and dihydropyrimidinone derivatives under solvent-free conditions. semanticscholar.org The use of solvent-free, or "neat," reaction conditions eliminates the need for potentially hazardous and polluting solvents, simplifying product purification and reducing waste. mdpi.comsemanticscholar.org Combining nanocatalysis with solvent-free methods, often assisted by microwave irradiation, provides a powerful and eco-friendly platform for organic synthesis. nih.govnih.gov For instance, the one-pot synthesis of various imidazole (B134444) and pyrimidine (B1678525) derivatives has been achieved with high yields under solvent-free conditions using magnetic nanocatalysts. semanticscholar.org

Derivatization Strategies for this compound

This compound is a valuable chiral building block. Its structure allows for a variety of derivatization strategies, enabling the synthesis of complex molecules with specific stereochemical properties. These strategies are particularly important in the fields of asymmetric catalysis and medicinal chemistry, where the precise three-dimensional arrangement of atoms is crucial for function.

Synthesis of Phosphoramidite (B1245037) Pincer Ligands from this compound

This compound serves as a key precursor for the synthesis of novel P-stereogenic bis-phosphoramidite pincer ligands. figshare.comresearchgate.net These ligands are crucial in coordination chemistry and asymmetric catalysis. The synthesis involves a flexible and modular approach, allowing for the creation of a library of ligands with varied steric and electronic properties. figshare.comuu.nl The process typically begins with the reaction of this compound with a phosphorus source, such as phosphorus trichloride (B1173362) (PCl3), to form a phosphorochloridite adduct. researchgate.net This intermediate then reacts with a linker molecule, like resorcinol, followed by coordination to a metal center, such as palladium, to yield the final pincer complex. researchgate.net The resulting palladium complexes have shown activity as catalysts in asymmetric reactions, including the homoallylation of sulfonimines. figshare.comresearchgate.net The specific molecular structure of the pincer ligand derived from indolinemethanol influences the stereochemical outcome of the catalyzed reaction. figshare.comresearchgate.net

Formation of P-Chiral Building Blocks

A critical step in the synthesis of advanced chiral ligands is the creation of stable, stereochemically defined building blocks. The reaction of this compound with phosphorus trichloride (PCl3) yields a novel P-chiral building block. figshare.comresearchgate.net This building block is noteworthy for its good thermal stability, which preserves its stereochemical integrity during subsequent synthetic transformations. figshare.comresearchgate.net The formation of this stable P-chiral synthon is a key development that enables the rational design and synthesis of new P-chiral bis-phosphoramidite pincer ligands and their corresponding metal complexes. figshare.comresearchgate.netuu.nl This strategy provides a reliable pathway to P-stereogenic compounds, which are a highly valuable class of ligands for asymmetric catalysis.

Construction of Chiral Indole-Based Scaffolds via 2-Indolylmethanols as Platform Molecules

2-Indolylmethanols, including derivatives of this compound, are recognized as highly versatile platform molecules for the construction of complex chiral indole-based scaffolds. oaepublish.comoaes.cc These scaffolds are prevalent in natural products and pharmaceuticals. oaepublish.comoaes.cc Under the influence of a chiral Brønsted acid catalyst, 2-indolylmethanols readily dehydrate to form carbocation or vinyliminium intermediates. oaes.cc These reactive intermediates can then participate in a variety of organocatalytic asymmetric transformations.

Depending on the reaction partners and conditions, 2-indolylmethanols can undergo C3-substitutions and various (3+n) cycloadditions, such as [3+2] and [4+3] cycloadditions, with high regio- and enantioselectivity. oaepublish.comoaes.ccacs.org For example, the catalytic asymmetric [3+2] cycloaddition of 2-indolylmethanols with p-hydroxystyrenes yields chiral cyclopenta[b]indole (B15071945) scaffolds in high yields and enantiomeric ratios. acs.org Furthermore, by modifying the substituents on the 2-indolylmethanol, their reactivity can be modulated to achieve different transformations, such as the Nazarov-type cyclization of 3-alkynyl-2-indolylmethanols to construct axially chiral cyclopenta[b]indole frameworks. oaepublish.com This versatility makes 2-indolylmethanols powerful tools for the efficient assembly of diverse and stereochemically rich indole derivatives. oaepublish.comresearchgate.net

| Compound Name |

|---|

| This compound |

| (S)-diphenyl(pyrrolidin-2-yl)methanol |

| 2-indolinone |

| 2-methyl-1H-indole-3-carboxylate |

| 3-alkynyl-2-indolylmethanol |

| α-aminophosphonates |

| Aniline |

| Benzaldehyde |

| Benzamidine hydrochloride |

| Benzil |

| bis-1,2,3-triazole |

| dihydropyrimidinone |

| Ethanol |

| Ethyl acetoacetate |

| Fe3O4 (Iron(II,III) oxide) |

| HCl (Hydrogen chloride) |

| Imidazole |

| Malononitrile |

| p-hydroxystyrene |

| Palladium |

| Phenyl glycidyl (B131873) ether |

| Phosphorus trichloride (PCl3) |

| Pyrazole |

| Resorcinol |

| Sulfonimine |

| Toluene |

| Triazole |

Preparation of 2,2-Disubstituted Indolines

The construction of the 2,2-disubstituted indoline scaffold is a significant synthetic challenge, and various methodologies have been developed to access these valuable compounds. These strategies include kinetic resolution of 2-arylindolines, dearomative rearrangements of 3-indolyl alcohols, and iron-catalyzed radical cyclizations.

Kinetic Resolution of N-Boc-2-Arylindolines

A highly selective method for preparing enantiomerically enriched 2,2-disubstituted indolines involves the kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines. whiterose.ac.uknih.gov This procedure is carried out by treating the N-Boc-2-arylindoline with n-butyllithium and the chiral ligand (-)-sparteine (B7772259) in toluene at -78 °C, followed by quenching with an electrophile. whiterose.ac.uknih.gov This process results in the formation of the 2,2-disubstituted product, while the unreacted starting material is recovered with a high enantiomeric ratio. whiterose.ac.uknih.gov

The organolithium intermediate formed during the reaction is configurationally stable at the low temperature employed, which is crucial for the high selectivity of the process. whiterose.ac.uk An important feature of this methodology is that either enantiomer of the desired 2,2-disubstituted indoline can be synthesized from the same enantiomer of the chiral ligand. whiterose.ac.uknih.gov One enantiomer is obtained directly from the kinetic resolution, while the other can be accessed by the subsequent lithiation and electrophilic quench of the recovered, enantioenriched starting material. whiterose.ac.uknih.gov The Boc protecting group on the resulting secondary amines can be readily removed with acid. whiterose.ac.uknih.gov

Table 1: Kinetic Resolution of N-Boc-2-arylindolines

Dearomative Meerwein-Eschenmoser-Claisen Rearrangement

A robust and efficient protocol for the synthesis of 2,2-disubstituted indolines is the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols. uchicago.eduacs.orgnih.gov This acs.orgacs.org sigmatropic rearrangement provides a reliable method for constructing enantioenriched 2,2-disubstituted indolines, as it proceeds with high fidelity in transferring the chirality from the C3-indolic alcohol to the C2 position. uchicago.eduacs.orgnih.gov The reaction is versatile and has been successfully applied to the total synthesis of marine natural products like hinckdentine A. uchicago.edunih.gov

The process is particularly effective for substrates with existing substitution at the C2 position of the indole, leading to the formation of a fully substituted C2 center in the indoline product in high yields. acs.org The enantioenriched 3-indolyl alcohol precursors required for this rearrangement can be readily prepared through methods such as asymmetric reduction of the corresponding ketones. uchicago.eduacs.org This methodology is advantageous as either enantiomer of the target indoline can be prepared by selecting the appropriate enantiomer of the catalyst used in the synthesis of the starting alcohol. acs.org

Table 2: Synthesis of 2,2-Disubstituted Indolines via Dearomative Claisen Rearrangement

Iron-Catalyzed Intermolecular Radical Cyclization

A novel approach for the assembly of 2,2-disubstituted indolines is an iron-catalyzed intermolecular radical cyclization. acs.org This method represents the first regiospecific catalytic intermolecular assembly of these structures. acs.org The protocol involves a ligand- and directing-group-free, iron-catalyzed radical [3+2] process that efficiently couples various N-sulfonylanilines with α-substituted styrenes. acs.org

Mechanistic studies have indicated that the reaction proceeds through a radical mechanism involving a reactive anilino radical. acs.org The iron complex also functions as a Lewis acid, which is crucial for both the reactivity and the regiospecificity of the transformation. acs.org This strategy provides a direct and efficient means to access a range of 2,2-disubstituted indoline derivatives. acs.org

Table 3: Iron-Catalyzed Synthesis of 2,2-Disubstituted Indolines

Reactivity as a Chiral Alcohol

The presence of a hydroxyl group on a stereogenic center makes this compound a valuable chiral alcohol. chemimpex.comnih.gov Its reactions are characteristic of alcohols, but with the added dimension of stereochemical control.

Nucleophilic Reactivity

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. wikipedia.org This allows it to attack various electrophilic centers. In its role as a nucleophile, the reactivity of the alcohol can be influenced by factors such as charge, basicity, and steric hindrance. libretexts.org

The nucleophilicity of the hydroxyl group is fundamental to its use as a building block for more complex molecules, particularly in the synthesis of chiral ligands for asymmetric catalysis. chemimpex.com For instance, the hydroxyl group can react with phosphorus electrophiles, such as phosphorus trichloride (PCl₃), to form phosphoramidite ligands. In one example, this compound was reacted with PCl₃ to create a P-chiral building block, which was then used to synthesize novel bis-phosphoramidite pincer ligands. figshare.com

The general scheme for such a nucleophilic attack involves the lone pair of the oxygen atom attacking the electrophilic phosphorus center, leading to the displacement of a leaving group (e.g., a chloride ion). The stereochemistry of the resulting product is a key consideration in these transformations.

Electrophilic Reactivity (after activation)

While the hydroxyl group is inherently nucleophilic, it can be converted into a good leaving group, thereby activating the adjacent carbon atom for nucleophilic attack. This process transforms the role of the alcohol moiety from a nucleophile to an electrophile. Activation is typically achieved by protonation of the hydroxyl group or its conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles in either an Sₙ1 or Sₙ2 fashion. pressbooks.pub The specific pathway is dependent on the reaction conditions and the nature of the nucleophile. The indoline scaffold can influence the stereochemical outcome of these substitution reactions.

Participation in Catalytic Asymmetric Reactions

This compound and its derivatives are extensively used in the field of asymmetric catalysis, where they serve as chiral ligands or auxiliaries to control the stereochemical outcome of a reaction. chemimpex.comsioc-journal.cn The introduction of a hydroxymethyl group at the C2-position of the indole ring alters the reactivity and the reactive site of the indole ring, making these compounds valuable platform molecules. sioc-journal.cn

Role in C-C Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. nih.gov Chiral ligands derived from this compound have been employed in various metal-catalyzed asymmetric C-C bond-forming reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

An example is the use of phosphoramidite ligands, synthesized from this compound, in rhodium-catalyzed asymmetric conjugate additions of boronic acids to enones. core.ac.uk In these reactions, the chiral ligand-metal complex activates the substrate and controls the facial selectivity of the nucleophilic attack by the boronic acid.

Table 1: Representative Data for Asymmetric C-C Bond Formation

| Reaction Type | Catalyst/Ligand System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | Rh/(S)-Indolinemethanol-derived phosphoramidite | 4-methyl-nitrostyrene | Moderate | Up to 25% | core.ac.uk |

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. libretexts.org Chiral ligands can induce enantioselectivity in metal-catalyzed cycloaddition reactions. While specific examples detailing the direct use of this compound in cycloadditions are not prevalent in the searched literature, derivatives of related indole structures are known to participate in such transformations. For instance, visible-light-promoted [2+2] cycloaddition/dearomatization of indoles with olefins has been reported to produce cyclobutane-fused indolines with excellent regio- and stereoselectivity. rsc.org The development of chiral catalysts for these reactions is an active area of research. Higher-order cycloaddition reactions involving tropone (B1200060) and cyclopentadiene (B3395910) have also been studied, leading to the formation of various cycloadducts. mdpi.com

Asymmetric Allylation of Aldimines

The asymmetric allylation of imines is a valuable method for the synthesis of chiral homoallylic amines, which are important building blocks for many natural products and pharmaceuticals. nih.gov Derivatives of this compound have been used to create chiral ligands for this transformation.

Novel P-stereogenic bis-phosphoramidite pincer palladium complexes derived from this compound have been synthesized and used as catalysts for the asymmetric homoallylation of sulfonimines. figshare.com While the observed enantioselectivity was low in this specific study (up to 33% ee), it demonstrated the potential of these ligands in such reactions. figshare.comresearchgate.net The outcomes were found to be dependent on the electronic properties and steric bulk of the sulfonimine substrates. figshare.com

Further research has explored dual catalytic systems, such as Ru/Cu, for the Z-retentive asymmetric allylic substitution of aldimine esters, achieving high yields and excellent enantioselectivity. snnu.edu.cn

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | (S)-2-(Hydroxymethyl)indoline |

| Phosphorus trichloride | PCl₃ |

| Boronic acid | |

| Enone | |

| Aldimine | |

| Sulfonimine | |

| Tropone | |

| Cyclopentadiene |

Mechanism of Chirality Transfer in Reactions Involving this compound

The transfer of chirality from a chiral molecule, such as this compound, to the products of a reaction is a key concept in asymmetric synthesis. aps.org This process relies on the chiral environment created by the starting material influencing the formation of new stereocenters. In the context of reactions involving this compound, its stereogenic center dictates the spatial arrangement of reactants in the transition state, leading to a preference for one stereoisomeric product over another. This principle is fundamental to its application in creating P-chiral bis-phosphoramidite pincer ligands, where the inherent chirality of the indolinemethanol backbone is transferred to the phosphorus atoms. acs.orguu.nl

While specific examples of this compound undergoing a dearomative Meerwein-Eschenmoser-Claisen rearrangement are not extensively detailed in the provided search results, the principles of this reaction can be applied to understand its potential reactivity. The Meerwein-Eschenmoser-Claisen rearrangement is a variation of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org It involves the uu.nluu.nl-sigmatropic rearrangement of an allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, to form a γ,δ-unsaturated amide. wikipedia.orgnrochemistry.comjk-sci.com

The key steps of the Eschenmoser-Claisen rearrangement mechanism are:

Reaction of the allylic alcohol with the amide acetal to form a ketene (B1206846) N,O-acetal intermediate. nrochemistry.com

A concerted, pericyclic uu.nluu.nl-sigmatropic rearrangement of this intermediate through a chair-like transition state. wikipedia.orgnrochemistry.com

Formation of the γ,δ-unsaturated amide product. nrochemistry.comjk-sci.com

A dearomative version of this rearrangement would involve an aromatic substrate, where the rearrangement process disrupts the aromaticity of a ring system. nih.gov For a substrate derived from this compound, this would likely involve the indole nucleus. The stereochemical outcome of such a rearrangement would be influenced by the existing stereocenter in the indolinemethanol moiety, which would direct the facial selectivity of the rearrangement.

The table below outlines the general steps of the Eschenmoser-Claisen rearrangement.

| Step | Description |

| 1 | The allylic alcohol reacts with an amide acetal (e.g., N,N-dimethylacetamide dimethyl acetal). |

| 2 | An intermediate ketene N,O-acetal is formed. |

| 3 | A uu.nluu.nl-sigmatropic rearrangement occurs, often through a chair-like transition state. |

| 4 | A γ,δ-unsaturated amide is produced. nrochemistry.comjk-sci.com |

Stereocontrol in chemical reactions is often rationalized by analyzing the energies of the possible transition states. nih.govwikipedia.org The transition state is the highest energy point along the reaction coordinate, and the geometry of this state determines the stereochemical outcome of the reaction. wikipedia.org For reactions involving this compound, the chiral scaffold influences the formation of the transition state assembly, favoring a lower energy pathway that leads to the desired stereoisomer.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing transition state structures and energies. nih.gov These calculations can provide insights into the non-covalent interactions, such as steric hindrance and hydrogen bonding, that stabilize or destabilize different transition states. nih.govrsc.org In the context of ligands derived from this compound, the stereochemical outcome of catalyzed reactions is determined by the geometry of the metal-ligand complex in the transition state. acs.orguu.nl The rigid, chiral backbone of the indolinemethanol-derived ligand creates a well-defined chiral pocket around the metal center, which controls the approach of the substrate and the subsequent bond-forming steps.

The following table summarizes key factors influencing stereocontrol via transition state analysis.

| Factor | Description |

| Steric Hindrance | The bulky groups on the chiral catalyst or substrate can block certain approaches of the reactants, favoring a specific orientation in the transition state. |

| Electronic Effects | The electronic properties of the catalyst and substrate can influence the stability of the transition state through attractive or repulsive interactions. |

| Conformational Control | The rigid conformation of the chiral ligand, as seen in those derived from this compound, restricts the possible geometries of the transition state. acs.org |

| Non-covalent Interactions | Interactions such as hydrogen bonding and π-π stacking can play a crucial role in stabilizing a particular transition state geometry. nih.govrsc.org |

Acid-Base Reactions and Salt Formation

This compound contains both a basic secondary amine within the indoline ring and a weakly acidic hydroxyl group. This bifunctional nature allows it to participate in acid-base reactions.

The secondary amine is a Lewis base and a Brønsted-Lowry base, capable of accepting a proton from an acid to form an indolinium salt. oer4pacific.orgidc-online.comtutorchase.com This is a typical neutralization reaction where the acid and base react to form a salt and water. tutorchase.comnewsciencepubl.comsavemyexams.com The general reaction is as follows:

Indoline-CH₂OH + HCl → [IndolineH-CH₂OH]⁺Cl⁻

The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form an alkoxide. However, the basicity of the amine is the more dominant feature in typical acid-base chemistry.

The formation of salts is an important aspect of the chemistry of this compound, as it can be used for purification or to modify its physical properties, such as solubility. The nature of the resulting salt (e.g., hydrochloride, sulfate) depends on the acid used in the reaction. savemyexams.com

The table below provides a general overview of the acid-base reactions of this compound.

| Reactant | Product | Reaction Type |

| Acid (e.g., HCl) | Indolinium salt | Neutralization idc-online.comtutorchase.comnewsciencepubl.com |

| Strong Base | Alkoxide | Deprotonation |

S + 2 Indolinemethanol As a Key Chiral Building Block

Definition and Structural Features

This compound is an organic compound characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, known as an indoline skeleton. chemimpex.comnetascientific.comsigmaaldrich.com A hydroxymethyl group (-CH₂OH) is attached to the second position of the indoline ring. sigmaaldrich.comoaepublish.com This molecule is a derivative of indoline and is recognized as a versatile platform molecule in organocatalytic asymmetric transformations for constructing chiral indole-based scaffolds. oaepublish.comsioc-journal.cn

The molecule's physical form is a solid at room temperature. sigmaaldrich.com It is a valuable building block in the synthesis of more complex molecules and is used in the production of agrochemicals and fine chemicals. chemimpex.comnetascientific.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 27640-33-1 | sigmaaldrich.comsigmaaldrich.comlookchem.com |

| Molecular Formula | C₉H₁₁NO | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Weight | 149.19 g/mol | sigmaaldrich.comsigmaaldrich.comlookchem.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 66-70 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D +52°, c = 1 in ethanol | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | OC[C@@H]1Cc2ccccc2N1 | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | GRPOFAKYHPAXNP-QMMMGPOBSA-N | sigmaaldrich.comsigmaaldrich.com |

Stereochemical Configuration and Nomenclatural Specificity

The nomenclature of this compound provides precise information about its three-dimensional structure and its interaction with plane-polarized light.

Stereochemical Designator (S): The "(S)" designation refers to the absolute configuration of the molecule's chiral center. stackexchange.comkhanacademy.org The chiral center in this molecule is the carbon atom at position 2 of the indoline ring, which is bonded to four different groups: the nitrogen atom of the ring, a hydrogen atom, the hydroxymethyl group, and the rest of the carbon framework of the ring. sigmaaldrich.com The assignment of "S" (from the Latin sinister for left) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral center. vanderbilt.edu When the molecule is oriented so that the lowest-priority group (typically hydrogen) points away from the viewer, the sequence from the highest-priority to the lowest-priority substituent traces a counter-clockwise path. vanderbilt.edu

Optical Rotation (+): The "(+)" symbol, also known as dextrorotatory, indicates the direction in which the compound rotates plane-polarized light. vanderbilt.edu An enantiomer that rotates light to the right (clockwise) is designated as (+). vanderbilt.edu It is important to note that the (S) or (R) designation has no direct correlation with the (+) or (-) sign of optical rotation. vanderbilt.edu This property is determined experimentally using a polarimeter. For this compound, the specific rotation is +52° when measured at 20°C using the D-line of a sodium lamp, with a concentration of 1 gram per 100 mL in ethanol. sigmaaldrich.comsigmaaldrich.com

Nomenclatural Locant "2": The number "2" in the name specifies that the hydroxymethyl group is attached to the carbon atom at the second position of the indoline ring system. stackexchange.com This locant is crucial for distinguishing it from other potential isomers where the functional group could be attached to different positions on the indoline or benzene ring.

This precise nomenclature ensures the unambiguous identification of this specific stereoisomer, which is critical in fields like asymmetric catalysis and pharmaceutical synthesis where the biological activity of enantiomers can differ significantly. researchgate.netthieme.comnih.gov

Application of S + 2 Indolinemethanol As a Chiral Auxiliary and Ligand

(S)-(+)-2-Indolinemethanol in Asymmetric Synthesis

The primary function of a chiral auxiliary is to be temporarily integrated into a substrate to guide a subsequent chemical transformation, resulting in a preferred stereoisomer. wikipedia.org This strategy is valued for its reliability and the predictability of its stereochemical outcomes. williams.edu The use of this compound exemplifies this approach, enabling the synthesis of enantiomerically enriched molecules. nih.govsigmaaldrich.com

A chiral auxiliary controls the stereochemical outcome of a reaction by imparting its own chirality onto the substrate, leading to a diastereoselective transformation. wikipedia.org The auxiliary creates a chiral environment around the reactive center, causing one pathway of attack or reaction to be sterically or electronically favored over others. In the case of this compound, its defined three-dimensional structure effectively shields one face of a reactive intermediate, directing the approach of a reagent to the opposite, less hindered face. This principle is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved from the product. wikipedia.orgsigmaaldrich.com

The effectiveness of this compound as a chiral auxiliary has been demonstrated in the asymmetric synthesis of 1,2-amino alcohols. nih.gov In one strategy, the auxiliary is first converted into a chiral hydrazone. These hydrazones react with organolithium reagents (both aryl- and alkyllithiums) at low temperatures (-78 °C) in very short reaction times. nih.gov This reaction proceeds with exceptionally high diastereoselectivity, affording chiral hydrazines which are then readily converted into the desired chiral amino alcohols. nih.gov

The high levels of diastereoselectivity, often exceeding 99% diastereomeric excess (de), underscore the powerful stereodirecting ability of the indoline-based auxiliary in these nucleophilic addition reactions. nih.gov

Table 1: Diastereoselective Addition to Chiral Hydrazones Derived from (S)-Indoline Auxiliary

| Reagent | Diastereoselectivity (de) | Yield |

|---|---|---|

| Aryllithiums | Up to >99% | High |

| Alkyllithiums | Up to >99% | High |

Data sourced from research on the asymmetric synthesis of 1,2-amino alcohols. nih.gov

A key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which addresses concerns about atom economy that can arise from using stoichiometric amounts of a chiral controller. wikipedia.orgsigmaaldrich.comnih.gov After the diastereoselective reaction and cleavage from the product, the chiral auxiliary can, in principle, be recovered and used in subsequent reaction cycles. wikipedia.orgsigmaaldrich.com This recyclability is a crucial factor in the practical and economic viability of large-scale synthesis. nih.gov

Modern techniques, such as continuous flow chemistry, have been developed to automate the separation and recycling of auxiliaries. nih.govrsc.org These systems can telescope multiple reaction, separation, and recovery steps into a single, continuous process, effectively allowing the auxiliary to be used in a pseudo-catalytic manner. nih.govrsc.org While specific studies detailing automated recycling protocols for this compound were not highlighted in the reviewed literature, the general principles of auxiliary recovery are central to its utility. wikipedia.orgnih.govrsc.org

Ligand Design and Metal Complexation

Coordination chemistry involves the bonding of a central metal atom or ion to surrounding molecules or ions, known as ligands. utexas.eduresearchgate.net The ligand acts as a Lewis base, donating an electron pair to the metal, which is a Lewis acid. utexas.edu The geometry and electronic properties of ligands are crucial in determining the structure, stability, and reactivity of the resulting metal complex. researchgate.nethud.ac.uk Chiral ligands are particularly important for asymmetric catalysis, where the metal complex transfers chirality to a substrate. This compound serves as an excellent starting material for the synthesis of such chiral ligands.

This compound has been successfully utilized as a chiral precursor for the development of novel P-chiral bis-phosphoramidite pincer ligands. figshare.comresearchgate.net The synthesis involves reacting this compound with phosphorus trichloride (B1173362) (PCl₃), which forms a stable P-chiral building block. figshare.comresearchgate.net This modular approach allows for the creation of sophisticated pincer-type ligands that can coordinate to a metal center through multiple points, often forming a tridentate structure. figshare.comresearchgate.netsioc-journal.cn

The resulting indolinemethanol-derived phosphoramidite (B1245037) pincer ligands possess a unique stereochemical architecture. X-ray crystal structure determination has shown that these ligands, when complexed to a metal, screen specific spatial quadrants (I and III), which is in contrast to pincer ligands derived from other common chiral sources like L-proline. figshare.comresearchgate.net This distinct spatial arrangement can influence the outcome of catalytic reactions.

The chiral pincer ligands derived from this compound readily form stable complexes with transition metals, notably palladium. figshare.comresearchgate.net These novel P-stereogenic bis-phosphoramidite pincer palladium complexes have been synthesized in reasonable yields (55-62%) and fully characterized, including by X-ray crystallography. figshare.comresearchgate.net

These palladium complexes have been investigated as catalysts in asymmetric reactions. figshare.com For example, they have been applied to the asymmetric homoallylation of sulfonimines. figshare.comresearchgate.net The preliminary results indicated that while the complexes were active catalysts, the enantioselectivity achieved was modest (up to 33% ee). figshare.comresearchgate.net The enantiomeric excess was found to vary depending on the specific sulfonimine substrate used, suggesting that the steric and electronic properties of the substrate play a significant role in the transition state of the catalytic cycle. figshare.com

Table 2: Pincer Palladium Complexes Derived from this compound

| Complex Type | Metal Center | Application | Enantiomeric Excess (ee) |

|---|---|---|---|

| Bis-phosphoramidite pincer complex | Palladium (Pd) | Asymmetric homoallylation of sulfonimines | 0-33% |

Data sourced from studies on chiral amino alcohol derived pincer palladium complexes. figshare.comresearchgate.net

Impact of Ligand Structure on Catalytic Performance

The effectiveness of a metal-catalyzed reaction is profoundly influenced by the structure of the ligand coordinated to the metal center. The ligand's steric and electronic properties are critical in dictating the catalytic activity and selectivity of the resulting complex. In the context of asymmetric catalysis, where the goal is to produce a specific stereoisomer, the chiral ligand's structure is paramount.

Ligands derived from this compound are valuable in asymmetric synthesis due to their rigid bicyclic structure, which provides a well-defined chiral environment around the metal center. Modifications to this fundamental structure can lead to significant changes in catalytic performance. For instance, new P-chiral bisphosphoramidite pincer ligands derived from indolinemethanol have been developed. The molecular geometry of these metal complexes creates a distinct steric environment compared to ligands derived from other common chiral sources like L-proline. researchgate.netuu.nl This structural difference directly impacts how the catalyst interacts with substrates, influencing the stereochemical outcome of the reaction.

The catalytic activity of pincer complexes is highly dependent on ligand effects. Generally, electron-deficient pincer metal complexes tend to exhibit higher catalytic activities. The electronic properties of the ligand, which can be tuned by introducing electron-donating or electron-withdrawing groups, can alter the redox potential of the metal center. This, in turn, affects the kinetics of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Furthermore, the steric bulk of the ligand plays a crucial role. A well-designed ligand provides sufficient steric hindrance to effectively control the orientation of the substrate as it approaches the metal center, thereby directing the reaction to form the desired enantiomer. A comparison between different ligands in Suzuki-Miyaura coupling reactions has shown the relative importance of ligand bulk versus its electron-donating ability in achieving high catalytic activity. nih.gov The interplay between these steric and electronic factors is complex, and optimizing a ligand for a specific transformation often requires systematic variation of its structure. mdma.ch

Catalytic Applications in Asymmetric Reactions

Enantioselective Transformations

This compound and its derivatives serve as effective chiral auxiliaries and ligands in a variety of enantioselective transformations, which are crucial for synthesizing enantiomerically pure compounds in fields like pharmaceuticals and materials science. wikipedia.org These reactions aim to create new chiral centers with a high degree of stereocontrol.

One significant application is in the asymmetric borane (B79455) reduction of prochiral ketones. Chiral oxazaborolidine catalysts prepared in situ from derivatives of (S)-α,α-diphenyl-2-pyrrolidinemethanol, a related chiral amino alcohol, have yielded chiral secondary alcohols with excellent enantiomeric excesses (up to 98% ee). researchgate.net Similarly, palladium complexes with indolinemethanol-derived phosphoramidite pincer ligands have been used as catalysts in the asymmetric homoallylation of sulfonimines, although with moderate success in terms of enantioselectivity in initial studies. researchgate.net

The following table presents data on the enantioselective desymmetrization of 2-aryl-1,3-propanediols using a chiral catalyst, demonstrating the high levels of enantioselectivity that can be achieved.

Table 1: Enantioselective Monobenzylation of 2-Aryl-1,3-Propanediols

| Entry | 2-Aryl Substituent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Phenyl | 91 | 95:5 |

| 2 | 2-Tolyl | 90 | 95:5 |

| 3 | 3-Tolyl | 92 | 95.5:4.5 |

| 4 | 4-Tolyl | 92 | 96:4 |

| 5 | 2-Methoxyphenyl | 91 | 95:5 |

| 6 | 3-Methoxyphenyl | 91 | 95.5:4.5 |

| 7 | 4-Methoxyphenyl | 90 | 96:4 |

| 8 | 2-Fluorophenyl | 89 | 95.5:4.5 |

Data sourced from a study on the direct O-alkylation for the desymmetrization of diols, showcasing high yields and enantioselectivity. dicp.ac.cn

Use in Hydrogenation and other Redox Reactions

Asymmetric hydrogenation is a powerful method for producing chiral compounds by adding hydrogen across a double bond with high stereoselectivity. wikipedia.org This process is a type of redox reaction, where the substrate is reduced (gains electrons/hydrogen) and the hydrogen source is oxidized. ncert.nic.inwikipedia.orgbyjus.comyoutube.com Catalysts derived from this compound and related structures are employed in these crucial transformations.

While direct examples involving this compound in major industrial hydrogenation processes are not prominently documented in the provided context, the principles of ligand design from related chiral backbones are widely applicable. For instance, ruthenium catalysts bearing chiral diphosphine ligands are highly effective for the hydrogenation of various ketones and olefins. mdma.ch The success of these reactions often depends on a synergistic effect between the metal center and the ligand. ethz.ch

In transfer hydrogenation, which uses organic molecules like formic acid or isopropanol (B130326) as the hydrogen source instead of H₂ gas, palladium pincer complexes have been shown to be active catalysts for the reduction of aldehydes. researchgate.net The stability and activity of these catalysts can be enhanced by incorporating them into structures like metal-organic frameworks, which prevents decomposition that might occur with the homogeneous catalyst alone. researchgate.net

The complete hydrogenation of aromatic compounds like indoles and benzofurans presents a significant challenge. Recent advances have utilized a single ruthenium-N-heterocyclic carbene (NHC) complex that functions as both a homogeneous and heterogeneous catalyst in a one-pot reaction. nih.gov This dual-function approach allows for the highly enantioselective and diastereoselective complete reduction of the heterocyclic and benzene (B151609) rings, producing valuable saturated chiral molecules. nih.gov

The table below shows results from the complete hydrogenation of various indole (B1671886) substrates using such a dual-function catalyst system.

Table 2: Asymmetric, Complete Hydrogenation of N-Boc-Indoles

| Substrate (R group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3-methyl | 99 | >20:1 | 92 |

| 3-ethyl | 99 | >20:1 | 92 |

| 3-propyl | 99 | >20:1 | 93 |

| 3-butyl | 99 | >20:1 | 93 |

| 3-pentyl | 99 | >20:1 | 93 |

| 3-isobutyl | 99 | >20:1 | 92 |

Data sourced from a study using a Ru-NHC catalyst for the asymmetric hydrogenation of protected indoles. nih.gov

Spectroscopic and Computational Characterization of S + 2 Indolinemethanol and Its Complexes

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to complement experimental findings, offering molecular-level insights into the structure, properties, and reactivity of chemical systems. For (S)-(+)-2-Indolinemethanol and its complexes, computational studies, although not extensively reported for the parent molecule itself, are crucial for understanding its behavior. The methodologies described herein are based on standard computational practices and findings for closely related indole (B1671886) and indoline (B122111) derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method widely used in chemistry and physics to investigate the electronic structure of many-body systems. rsc.org Its popularity stems from a favorable balance between computational cost and accuracy, making it a standard tool for studying molecules the size of this compound. rsc.orggoogle.com

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.net This process involves iteratively adjusting atomic positions to minimize the total electronic energy until convergence criteria for energy, forces, and displacement are met. researchgate.net For indoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict their stability and geometric parameters in various phases. dergipark.org.tr

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO (EH-L gap) is an indicator of the molecule's kinetic stability and reactivity. dergipark.org.tr A smaller gap generally implies higher reactivity. For instance, studies on substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-diones showed that different substituents significantly altered the HOMO-LUMO gap, thereby tuning the molecule's reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (nucleophilic sites, rich in electrons), while blue areas indicate positive potential (electrophilic sites, poor in electrons). researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, electron delocalization, and hyperconjugative stability by studying the interactions between filled donor and empty acceptor orbitals. researchgate.net

The table below presents a hypothetical set of optimized geometric parameters for an indoline-based scaffold, illustrating the type of data obtained from DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | C2 | C3 | - | - | ~1.55 Å |

| Bond Length | C2 | N1 | - | - | ~1.47 Å |

| Bond Angle | C3 | C2 | N1 | - | ~103.0° |

| Dihedral Angle | C7a | N1 | C2 | C3 | ~15.0° |

| This interactive table contains representative data for an indoline scaffold based on general chemical knowledge, as specific DFT results for this compound are not available in the cited literature. |

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov

Vibrational Spectroscopy (IR): Theoretical harmonic vibrational frequencies can be calculated from the optimized geometry. While these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to achieve good agreement with experimental FT-IR spectra. researchgate.net This comparison is invaluable for assigning specific vibrational modes to observed absorption bands. researchgate.netmdpi.com Studies on indole have shown that methods like BLYP/6-31G** can predict frequencies with an average deviation of about 16.3 cm⁻¹ from experimental values. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical predictions are instrumental in assigning signals in experimental NMR spectra, especially for complex molecules. For 5,8-quinolinedione-betulin hybrids, DFT was used to confirm the position of substitution based on the good reproducibility of ¹³C NMR signals between experimental and calculated spectra. mdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This allows for the assignment of electronic transitions, such as π→π* and n→π*, to specific absorption maxima. nih.gov

The following table shows a representative comparison between experimental and DFT-calculated vibrational frequencies for an indole derivative, illustrating the typical accuracy of such predictions.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3425 | 3440 |

| C=C Stretch (Aromatic) | 1615 | 1625 |

| C-N Stretch | 1238 | 1250 |

| C-H Bend (Out-of-plane) | 743 | 755 |

| This interactive table contains example data for an indole derivative to illustrate the methodology, as specific data for this compound is not available in the cited literature. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comfiveable.me By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational dynamics and thermodynamic properties of the system. mdpi.commdpi.com

For a chiral molecule like this compound, MD simulations can offer crucial insights into:

Conformational Analysis: MD can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them at finite temperatures. mdpi.com

Solvation and Interactions: Simulations can model the molecule in various solvents (e.g., water, methanol) to study solvation shells, hydrogen bonding networks, and the microscopic origins of properties like solubility. rsc.orgnih.gov For example, MD simulations have been used to understand why indole is more soluble in methanol (B129727) than in water, revealing details about the specific interactions between indole and the solvent molecules. rsc.orgrsc.org

Complex Formation: When studying complexes of this compound, MD simulations can assess the stability of the complex, the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the dynamics of the binding process. This is particularly relevant in understanding how chiral molecules interact with other entities, such as receptors or chiral selectors. nih.gov For instance, MD simulations have been employed to characterize the binding of chiral drugs to molecular micelles used in capillary electrophoresis. nih.gov

A typical MD simulation setup involves defining the system (molecule, solvent box), choosing a force field (which defines the potential energy of the system), and setting simulation parameters like temperature, pressure, and simulation time. fiveable.meresearchgate.net

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines interatomic potentials |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the solvent environment |

| System Size | >2000 atoms | Ensures bulk properties are represented |

| Temperature | 300 K | Simulates ambient conditions |

| Pressure | 1 atm | Simulates ambient conditions |

| Simulation Time | 10 - 100 ns | Allows for sufficient sampling of molecular motion |

| Time Step | 2 fs | Integration step for Newton's equations of motion |

| This interactive table outlines common parameters for setting up a molecular dynamics simulation. |

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating chemical reaction mechanisms. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, and its calculation is a primary goal of such studies.

For reactions involving this compound or its complexes, computational modeling could provide insights into:

Reaction Pathways: DFT calculations can be used to compare different possible reaction pathways and determine the most energetically favorable one. This is crucial for understanding selectivity (chemo-, regio-, and stereo-selectivity) in chemical reactions. acs.org

Transition State Analysis: Locating the transition state structure provides a snapshot of the bond-breaking and bond-forming processes. Analyzing the imaginary frequency of the TS confirms that it is a true saddle point on the potential energy surface connecting reactants and products. nih.gov

Catalyst Role: In catalyzed reactions, computational models can clarify the role of the catalyst in lowering the activation barrier. This includes modeling how the catalyst interacts with the substrate and stabilizes the transition state. mdpi.com

Stereoselectivity: For chiral molecules, understanding the origin of stereoselectivity is paramount. Computational studies can compare the transition state energies leading to different stereoisomers. For example, in the dearomative Claisen rearrangement to form 2,2-disubstituted indolines, the ordered transition state allows for high chirality transfer, a phenomenon that can be modeled computationally to predict and explain the stereochemical outcome. nih.gov The "distortion/interaction" or "activation strain" model is a powerful theoretical tool for quantifying the geometric distortion and interaction energies within the transition state to understand the origins of stereoselectivity. researchgate.net

Analytical Detection and Quantification of S + 2 Indolinemethanol

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating and analyzing chemical compounds. For a chiral molecule like (S)-(+)-2-Indolinemethanol, specific chromatographic methods are required to not only identify and quantify the compound but also to resolve it from its enantiomer.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound, particularly for assessing its enantiomeric purity. mdpi.comnih.govcsfarmacie.cz Due to the chiral nature of the compound, enantioselective HPLC is necessary to separate the (S)-(+) and (R)-(-) enantiomers. shimadzu.com This is typically achieved using a chiral stationary phase (CSP). mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used for the separation of a broad range of chiral compounds, including those with structures similar to 2-indolinemethanol. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical and depends on the specific CSP used. Both normal-phase and reversed-phase modes can be employed.

Normal-Phase HPLC: Typically uses a non-polar mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). researchgate.net Additives like diethylamine (B46881) (DEA) may be used to improve peak shape for basic compounds.

Reversed-Phase HPLC: Employs a polar mobile phase, commonly a mixture of water with acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve separation. nih.gov

Detection is commonly performed using a UV detector, as the indole (B1671886) ring possesses a strong chromophore.

| Parameter | Typical Conditions for Chiral Analysis |

|---|---|

| Stationary Phase (Column) | Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase (Normal-Phase) | n-Hexane / Isopropanol mixtures (e.g., 90:10 v/v) |

| Mobile Phase (Reversed-Phase) | Acetonitrile / Water or Methanol / Water mixtures |